3-(Ethylamino)propanamide
Description
Contextualization within Amide Chemistry and Propanamide Derivatives
Amides are a cornerstone of organic and biological chemistry, famously forming the peptide bonds that link amino acids into proteins. Propanamides, as derivatives of propanoic acid, are a specific class of amides that have garnered significant attention. The basic propanamide structure can be functionalized in numerous ways, leading to a diverse array of molecules with a wide spectrum of properties and applications. The introduction of an amino group, as seen in 3-(Ethylamino)propanamide, adds a layer of complexity and functionality, opening up avenues for further chemical modification and exploration.
Significance of this compound as a Chemical Entity in Research
While not as extensively studied as some other propanamide derivatives, this compound serves as a valuable building block in synthetic organic chemistry. Its dual functionality allows it to participate in a variety of chemical reactions. The secondary amine can act as a nucleophile or a base, while the amide group can undergo hydrolysis or reduction, and its N-H bonds are available for substitution. This makes it a versatile precursor for the synthesis of more complex molecules, including potential new materials and compounds with biological activity. Its significance currently lies more in its potential as a starting material than in any widely documented applications.
Overview of Research Trajectories Pertaining to this compound
The research landscape for this compound is still in its early stages. Current interest appears to be primarily from chemical suppliers and in the context of building block chemistry for creating larger, more complex molecules. While specific research articles focusing solely on this compound are scarce, the broader field of N-substituted aminopropanamides is an active area of investigation. Research in this domain often explores the synthesis of derivatives for applications in medicinal chemistry, such as the development of enzyme inhibitors. Future research on this compound itself could involve a more thorough characterization of its physicochemical properties, the development of efficient and scalable synthetic routes, and exploration of its utility in the synthesis of novel compounds with interesting biological or material properties.
Chemical Profile of this compound
The fundamental identity of a chemical compound is established by its unique set of identifiers and properties. For this compound, these are summarized below.
IUPAC Name: this compound CAS Number: 3440-32-2 angenechemical.combldpharm.comsigmaaldrich.comaksci.comMolecular Formula: C₅H₁₂N₂O angenechemical.combldpharm.comscbt.com
Physicochemical Properties
| Property | Value | Source |
| Molecular Weight | 116.16 g/mol | angenechemical.combldpharm.comscbt.com |
| XLogP3 | -1 | angenechemical.com |
| Hydrogen Bond Donor Count | 2 | angenechemical.com |
| Hydrogen Bond Acceptor Count | 2 | angenechemical.com |
| Rotatable Bond Count | 4 | angenechemical.com |
| Topological Polar Surface Area | 55.1 Ų | angenechemical.com |
| Boiling Point | Not available | |
| Melting Point | Not available | |
| Solubility | Not available | |
| pKa | Not available |
For context, the related compound propanamide has a melting point of 79-81 °C and a boiling point of 213 °C, and is soluble in water, ethanol (B145695), and acetone. wikipedia.orgsolubilityofthings.comstenutz.euchemeo.com N-ethyl-propanamide, another related molecule, has a calculated boiling point of 417.84 K (144.69 °C) chemeo.com. These values for related structures can offer an approximation of the expected properties of this compound.
Synthesis and Manufacturing of this compound
The synthesis of this compound, while not extensively detailed in dedicated publications, can be approached through established methodologies in amide synthesis.
Common Synthetic Approaches
A plausible and common method for the synthesis of this compound would be the reaction of ethyl acrylate (B77674) with ethylamine (B1201723), followed by amidation of the resulting β-amino ester. This two-step process is a standard approach for creating such bifunctional molecules.
Another potential route involves the direct amidation of 3-(ethylamino)propanoic acid. This would typically require the use of a coupling agent to facilitate the formation of the amide bond with ammonia.
Furthermore, patents describing the synthesis of related N-substituted aminopropanamides suggest that a Michael addition of an amine to an acrylamide (B121943) derivative could also be a viable synthetic pathway. For instance, reacting ethylamine with acrylamide could potentially yield the desired product, although this reaction may also produce bis-addition products.
Potential for Industrial Scale Production
For industrial-scale production, the choice of synthetic route would be heavily influenced by factors such as cost of starting materials, reaction efficiency, and ease of purification. The reaction of ethyl acrylate with ethylamine followed by amidation appears to be a strong candidate for large-scale synthesis due to the ready availability and relatively low cost of the starting materials. The development of a catalytic process for the direct amidation of 3-(ethylamino)propanoic acid could also be an attractive option for industrial production, as it would reduce the number of synthetic steps and the amount of waste generated.
Applications of this compound in Scientific Research
The utility of this compound in the laboratory is primarily as a versatile chemical intermediate.
Use as a Building Block in Organic Synthesis
With its two reactive functional groups, this compound can be used to introduce the 3-aminopropanamide (B1594134) moiety into larger molecules. The secondary amine can undergo N-alkylation, N-acylation, or be used in the formation of heterocyclic rings. The primary amide offers a handle for further transformations, such as dehydration to a nitrile, hydrolysis to a carboxylic acid, or reduction to a primary amine. This versatility makes it a useful starting point for the synthesis of a wide range of more complex structures.
Role in the Development of Novel Compounds
While specific examples of blockbuster drugs or materials synthesized from this compound are not yet in the public record, its structural motif is present in various compounds explored in medicinal chemistry. For instance, derivatives of N-substituted aminopropanamides have been investigated for their potential as enzyme inhibitors. google.com The ability to readily modify both the amine and amide functionalities of this compound makes it a valuable scaffold for creating libraries of novel compounds for screening in drug discovery programs.
Derivatives of this compound and Their Research Significance
The true potential of this compound in research likely lies in the properties and applications of its derivatives.
Modifications of the Amine and Amide Groups
The secondary amine of this compound can be readily derivatized. For example, reaction with various alkyl halides or acyl chlorides can introduce a wide range of substituents, altering the molecule's steric and electronic properties. These modifications can be used to tune the solubility, lipophilicity, and biological activity of the resulting compounds.
Similarly, the primary amide can be N-substituted to create secondary or tertiary amides. These modifications can impact the hydrogen bonding capabilities and conformational preferences of the molecule, which can be crucial for its interaction with biological targets.
Potential Applications of Derivatives
The derivatives of this compound hold promise in several areas of research. In medicinal chemistry, the introduction of specific functional groups could lead to the development of new therapeutic agents. For example, incorporating aromatic or heterocyclic rings could lead to compounds with activity as enzyme inhibitors or receptor ligands. In materials science, the bifunctional nature of the molecule could be exploited to create novel polymers or cross-linking agents. The ability to create a diverse library of derivatives from a single, simple starting material is a key aspect of its research significance.
Analytical Techniques for this compound
The characterization and quantification of this compound rely on standard analytical techniques used in organic chemistry.
Methods for Structural Elucidation and Purity Assessment
Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H and ¹³C NMR spectroscopy are the most powerful tools for confirming the structure of this compound. The ¹H NMR spectrum would be expected to show distinct signals for the ethyl group protons, the two methylene (B1212753) groups of the propanamide backbone, and the protons of the amine and amide groups. The integration of these signals would confirm the number of protons in each environment, and the splitting patterns would provide information about adjacent protons. The ¹³C NMR spectrum would show five distinct signals corresponding to the five carbon atoms in the molecule.
Infrared (IR) Spectroscopy: IR spectroscopy can be used to identify the key functional groups present in the molecule. Characteristic absorption bands for the N-H stretching of the secondary amine and the primary amide, as well as the C=O stretching of the amide group, would be expected. For propanamide, characteristic N-H stretching vibrations are observed between 3500 and 3300 cm⁻¹, and a strong C=O stretching vibration is seen between 1690 and 1650 cm⁻¹. docbrown.info
Mass Spectrometry (MS): Mass spectrometry is used to determine the molecular weight of the compound and can provide information about its fragmentation pattern, which can further aid in structural confirmation.
Chromatographic Techniques: Gas chromatography (GC) and high-performance liquid chromatography (HPLC) are used to assess the purity of the compound and to separate it from any starting materials or byproducts.
Current and Future Research Directions
The journey of this compound in the world of chemical research is just beginning.
Summary of the State-of-the-Art
Currently, this compound is primarily recognized as a commercially available building block. Its chemical profile is partially characterized, with some computed properties available, but a comprehensive experimental dataset is lacking. Its synthesis can be envisioned through established chemical reactions, but specific, optimized procedures are not widely published. Its applications are largely potential rather than realized, based on the broader research into related N-substituted aminopropanamides.
Future Perspectives and Unexplored Research Avenues
The future of research on this compound could unfold in several exciting directions:
Comprehensive Physicochemical Characterization: A thorough experimental determination of its physicochemical properties, including its pKa, solubility in various solvents, and thermal stability, would be highly valuable for its use in synthesis and for computational modeling studies.
Development of Novel Synthetic Methodologies: The development of highly efficient, selective, and sustainable synthetic routes to this compound and its derivatives would enhance its accessibility and utility for the research community.
Exploration in Medicinal Chemistry: A systematic exploration of its derivatives as potential therapeutic agents could uncover new lead compounds for various diseases. This could involve the synthesis of libraries of compounds and their screening against a range of biological targets.
Application in Materials Science: Its bifunctional nature could be harnessed to create new polymers with tailored properties, such as hydrogels or functional surface coatings.
Catalysis: The amine functionality could be used to anchor metal catalysts, creating new catalytic systems for a variety of organic transformations.
Structure
2D Structure
3D Structure
Properties
IUPAC Name |
3-(ethylamino)propanamide | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C5H12N2O/c1-2-7-4-3-5(6)8/h7H,2-4H2,1H3,(H2,6,8) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
PPUXNQHLNOVQRG-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCNCCC(=O)N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C5H12N2O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
116.16 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Synthetic Methodologies and Chemical Transformations of 3 Ethylamino Propanamide
Established Synthetic Routes for 3-(Ethylamino)propanamide
The formation of this compound can be approached through various synthetic strategies, each with its own set of advantages and reaction conditions. The primary methods include amination-based pathways, hydrogenation-mediated approaches, and reactions involving nucleophilic substitution and coupling.
Amination-Based Synthesis Pathways
Amination reactions are a direct method for the formation of amines and amides. In the context of this compound synthesis, this can involve the reaction of a suitable precursor with ethylamine (B1201723). One plausible pathway is the Michael addition of ethylamine to acrylamide (B121943). This reaction involves the conjugate addition of the amine to the activated double bond of the acrylamide.
Another amination approach involves the direct reaction of carboxylic acids or their derivatives with amines. For instance, 3-halopropanoic acid or its ester could be reacted with ethylamine to form the corresponding amino acid, which can then be amidated. Alternatively, direct amidation of 3-(ethylamino)propanoic acid would yield the target compound. Boron-mediated amidation reactions have gained attention for their efficiency. These reactions often utilize boronic acids as catalysts to facilitate the direct formation of amide bonds from carboxylic acids and amines, typically requiring the removal of water to drive the reaction to completion acs.org. The use of molecular sieves or azeotropic distillation is a common strategy in these cases ucl.ac.uk.
Enzymatic approaches also offer a green and sustainable alternative for amide bond formation. Lipases, for example, can catalyze the coupling of carboxylic acids and amines under mild conditions, often leading to high yields and purity without the need for harsh reagents nih.gov.
Hydrogenation-Mediated Synthesis Approaches
Hydrogenation is a key process for the reduction of various functional groups and can be employed in the synthesis of this compound. A potential route involves the reductive amination of a suitable keto-amide precursor. This process would involve the reaction of the ketone with ethylamine to form an enamine or imine intermediate, which is then hydrogenated to the desired secondary amine.
Catalytic hydrogenation is a widely used industrial process. For instance, the hydrogenation of aromatic amines to their alicyclic counterparts is often carried out using a ruthenium catalyst on a lithium aluminate support nih.gov. While not directly applicable to this compound, this demonstrates the utility of catalytic hydrogenation in amine synthesis. In a similar vein, the hydrogenation of nitriles can produce primary amines, which could then be further functionalized google.com. The direct catalytic N-alkylation of amides using alcohols, proceeding through a "borrowing hydrogen" or "hydrogen auto-transfer" mechanism, represents an atom-economical method where a ruthenium catalyst can be employed nih.gov.
Nucleophilic Substitution and Coupling Reactions in Propanamide Synthesis
Nucleophilic substitution is a fundamental reaction in organic synthesis and provides a versatile route to this compound. A common approach involves the reaction of a 3-halopropanamide with ethylamine. In this SN2 reaction, the amine acts as a nucleophile, displacing the halide to form the desired product. The efficiency of this reaction is dependent on the nature of the leaving group (halide), the solvent, and the reaction temperature.
Modern coupling reactions, often catalyzed by transition metals like palladium, have expanded the toolbox for C-N bond formation. While more commonly applied to aryl systems, these methods can also be adapted for alkyl substrates. For example, the Buchwald-Hartwig amination, a palladium-catalyzed cross-coupling reaction, is a powerful method for forming C-N bonds nih.gov.
The synthesis of N-alkyl amides can also be achieved through the reaction of glycerides with amines in the absence of a catalyst, offering a solvent-less and high-conversion method google.com. Another approach involves the reaction of α-olefin carboxylic esters with alkyl primary amines in the presence of an alkaline catalyst google.com.
Optimization of Synthetic Reaction Conditions
To enhance the efficiency and cost-effectiveness of this compound synthesis, optimization of reaction conditions is paramount. Key areas of focus include the selection of appropriate catalyst systems and solvents, as well as the implementation of strategies to improve reaction yield and product purity.
Catalyst Systems and Solvent Effects in Propanamide Formation
The choice of catalyst can significantly influence the rate and selectivity of amide formation. In direct amidation reactions, various catalysts have been explored. Boronic acids have proven to be effective for the dehydrative amidation of carboxylic acids and amines organic-chemistry.org. For N-alkylation of amides with alcohols, ruthenium-based catalysts have shown high activity nih.govorganic-chemistry.org. Nickel nanoparticles have also been reported as reusable catalysts for the reductive N-alkylation of amides researchgate.net. In amination reactions involving aryl halides, palladium-based catalysts are frequently used nih.gov.
The solvent plays a critical role in amidation reactions. Dipolar aprotic solvents such as N,N-dimethylformamide (DMF) and acetonitrile (B52724) are commonly used as they can effectively solvate the reactants and intermediates ucl.ac.uknih.gov. The choice of solvent can also influence the reaction pathway and the formation of byproducts. For instance, in the synthesis of N-alkyl amides from α-olefin carboxylic esters, alcohols like methanol (B129727) or ethanol (B145695) are used as solvents, often corresponding to the ester group of the starting material google.com. Greener solvent alternatives, such as cyclopentyl methyl ether, are being explored for enzymatic amidation to improve the sustainability of the process nih.gov.
Below is an interactive table summarizing various catalyst and solvent systems used in analogous amidation and N-alkylation reactions.
| Reaction Type | Catalyst | Solvent | Temperature (°C) | Yield (%) |
| Direct Amidation | Boronic Acid | Toluene | Ambient | High |
| Enzymatic Amidation | CALB (Lipase) | Cyclopentyl methyl ether | 60 | >99 |
| N-Alkylation with Alcohols | Ruthenium Complex | Toluene | 120 | High |
| Reductive N-Alkylation | Nickel Nanoparticles | Not specified | Not specified | Good to Excellent |
| Amidation of Esters | Alkaline Catalyst | Methanol/Ethanol | 90-110 | 98.5 |
Strategies for Enhancing Reaction Yield and Product Purity
Several strategies can be employed to maximize the yield of this compound and ensure its high purity. In direct amidation reactions where water is a byproduct, its removal is crucial to shift the equilibrium towards the product. This can be achieved by using dehydrating agents like molecular sieves or through azeotropic distillation using a Dean-Stark apparatus ucl.ac.uk.
Controlling the stoichiometry of the reactants is another important factor. In some cases, using an excess of one reactant, such as the amine, can drive the reaction to completion. However, this may necessitate an additional purification step to remove the excess reactant.
Purification of the final product is essential to remove any unreacted starting materials, catalysts, and byproducts. Common purification techniques for N-substituted amides include crystallization, distillation, and column chromatography google.com. For parallel synthesis of N-substituted amides, solid-phase extraction techniques have been developed for efficient purification nih.govresearchgate.net. In some instances, a solid-phase workup using commercially available resins can provide the amide product in high yield and purity without the need for aqueous workup or chromatography acs.org.
The following table outlines strategies to improve yield and purity in related amide synthesis.
| Strategy | Description |
| Water Removal | Use of molecular sieves or azeotropic distillation to drive equilibrium towards product formation in direct amidation reactions. ucl.ac.uk |
| Stoichiometric Control | Adjusting the ratio of reactants to maximize the conversion of the limiting reagent. |
| Catalyst Selection | Choosing an appropriate catalyst to increase reaction rate and selectivity, minimizing side reactions. |
| Solvent Choice | Selecting a solvent that optimizes solubility of reactants and facilitates the desired reaction pathway. |
| Purification Method | Employing techniques such as crystallization, distillation, or chromatography to isolate the pure product. google.com |
| Solid-Phase Workup | Using resins to simplify purification and avoid aqueous workup procedures. acs.org |
General Chemical Reactivity and Transformation Analysis
The chemical profile of this compound is characterized by two primary reactive centers: the nucleophilic secondary amine and the relatively stable, yet transformable, primary amide. The lone pair of electrons on the nitrogen of the ethylamino group imparts nucleophilic and basic properties, making it susceptible to reactions with electrophiles. Conversely, the amide group is the most stable of the carboxylic acid derivatives. Its carbonyl carbon is electrophilic, but less so than in ketones or esters, due to resonance delocalization involving the nitrogen lone pair. Consequently, reactions at the amide carbonyl, such as nucleophilic acyl substitution, typically require harsh conditions or activation. The molecule's reactivity is thus a duality of the accessible amine and the resilient amide.
Oxidation Reactions of this compound and Analogs
The oxidation of this compound and its analogs can target the amine moiety. The oxidation of secondary amines can be complex, potentially yielding a variety of products, and achieving high chemoselectivity can be challenging. thieme-connect.com A significant reaction pathway for analogous compounds involves the oxidation of the Cα–H bond (the carbon atom adjacent to the amine nitrogen) to form an amide. thieme-connect.comresearchgate.netrsc.org This transformation is a powerful method for amide bond formation directly from an amine precursor. rsc.org Various transition-metal-based oxidants, non-metal reagents, and catalytic systems using molecular oxygen have been developed for this purpose. researchgate.netrsc.org For instance, iron-catalyzed systems have been established that achieve the Cα–H oxidation of amines under mild conditions. thieme-connect.com While direct oxidation of the amide group is not a common transformation, the amine portion of the molecule represents the primary site for oxidative reactions.
Table 1: Representative Oxidation Reactions of Amine Analogs
| Reactant Type | Reagent/Catalyst System | Product Type | Reference |
|---|---|---|---|
| Secondary Amine | Iron Catalyst / O₂ | Amide | thieme-connect.com |
| Cyclic Amine | Molecular Iodine (I₂) | Lactam (Cyclic Amide) | organic-chemistry.org |
| β-Amino Alcohol | Manganese(IV) Oxide (MnO₂) | α-Amino Aldehyde | researchgate.net |
Reduction Reactions of this compound and Analogs
The primary amide functionality of this compound is susceptible to reduction, which converts the propanamide moiety into a 1,3-diaminopropane (B46017) derivative. This transformation effectively changes the C=O group into a CH₂ group. libretexts.org
The classical method for this reduction employs strong hydride reagents, most notably Lithium Aluminum Hydride (LiAlH₄). libretexts.orgmasterorganicchemistry.com The reaction proceeds via the nucleophilic addition of a hydride ion to the amide carbonyl carbon. jove.com This is followed by the expulsion of the oxygen atom as an aluminate leaving group, which forms an intermediate iminium ion. libretexts.orgjove.com A second hydride ion then attacks the iminium ion to yield the final amine product. jove.com This method is effective for primary, secondary, and tertiary amides. masterorganicchemistry.com
More contemporary, catalytic approaches offer milder and more selective alternatives to stoichiometric metal hydrides. These methods, often employing hydrosilylation or hydroboration, can be catalyzed by transition-metal-free systems, such as potassium complexes, or by various metal catalysts based on manganese, nickel, or yttrium. nih.govorganic-chemistry.org These protocols exhibit broad substrate scope and high functional group tolerance. nih.gov In analogous β-amino ketones, reduction with reagents like samarium(II) iodide can stereoselectively yield either syn or anti 1,3-amino alcohols, depending on the nitrogen protecting group. nih.govnih.gov
Table 2: Common Reagents for Amide Reduction
| Reagent(s) | Amide Type | Product | Key Characteristics | References |
|---|---|---|---|---|
| 1. LiAlH₄ 2. H₂O | Primary, Secondary, Tertiary | Amine | Strong, non-selective reducing agent | libretexts.orgmasterorganicchemistry.comjove.com |
| Silanes + Catalyst | Primary, Secondary, Tertiary | Amine | Milder conditions, catalytic | organic-chemistry.org |
| aNHC-Potassium Complex / HBpin | Primary | Primary Amine | Transition-metal-free, ambient conditions | nih.gov |
Nucleophilic Substitution Reactions Involving the Amide and Amine Moieties
The dual functionality of this compound allows it to participate in nucleophilic substitution reactions in two distinct ways: with the amine group acting as the nucleophile, and with the amide group acting as the electrophile.
Amine Moiety as the Nucleophile The secondary amine in this compound is a potent nucleophile due to the lone pair of electrons on the nitrogen atom. organic-chemistry.org It can readily react with various electrophiles. A common reaction is N-alkylation, where the amine attacks an alkyl halide in an SN2 reaction to form a new C-N bond. ucalgary.ca However, a significant challenge in this process is overalkylation, as the resulting tertiary amine product is often still nucleophilic and can react further with the alkyl halide. ucalgary.ca
The amine can also act as a nucleophile in Michael additions (or aza-Michael additions), reacting with α,β-unsaturated carbonyl compounds. nih.govorganic-chemistry.org This conjugate addition is a highly efficient C-N bond-forming reaction. Furthermore, the amine can undergo acylation by reacting with acyl chlorides or anhydrides to form a more complex amide structure.
Amide Moiety as the Electrophile The amide carbonyl carbon is an electrophilic center, but amides are the least reactive among carboxylic acid derivatives towards nucleophilic acyl substitution. masterorganicchemistry.comaskthenerd.com This low reactivity is because the would-be leaving group, an amide anion (R₂N⁻), is very basic and therefore a poor leaving group. masterorganicchemistry.com Consequently, reactions like hydrolysis to a carboxylic acid require strenuous conditions, such as prolonged heating in strong aqueous acid or base. libretexts.org The mechanism under both acidic and basic conditions involves the initial attack of a nucleophile on the carbonyl carbon to form a tetrahedral intermediate, followed by the departure of the leaving group to regenerate the carbonyl. askthenerd.combyjus.com For the reaction to proceed, the nucleophile must generally be a stronger base than the leaving group. byjus.com
Industrial Production Methodologies and Scalability Considerations
For the industrial-scale synthesis of this compound and related β-amino amides, the most direct and atom-economical route is the aza-Michael addition. This method involves the conjugate addition of an amine to an α,β-unsaturated amide. organic-chemistry.org
Specifically, this compound would be synthesized by reacting ethylamine with acrylamide. nih.govresearchgate.net This reaction is advantageous for large-scale production due to its typically mild conditions, high yields, and the ability to be performed under solvent-free or aqueous conditions, which aligns with green chemistry principles. organic-chemistry.orgrsc.org Studies on the reaction between acrylamide and various amino compounds have confirmed the formation of 3-(alkylamino)propionamide products. nih.govresearchgate.net
Scalability Considerations:
Reaction Control: The Michael addition is often exothermic, requiring efficient heat management in large reactors to prevent runaway reactions and the formation of byproducts. The reaction has been shown to be reversible upon heating, which could impact yield if the temperature is not properly controlled. nih.govresearchgate.net
Catalysis: While the reaction can proceed without a catalyst, various catalysts such as solid lithium perchlorate (B79767) or ceric ammonium (B1175870) nitrate (B79036) have been used to improve reaction rates and yields for analogous systems. organic-chemistry.org The choice of catalyst must consider cost, efficiency, and ease of removal from the final product.
Process Intensification: The use of microwave irradiation has been shown to significantly decrease reaction times and improve yields for Michael additions of amines to α,β-unsaturated esters, a closely related transformation. mdpi.com This suggests that continuous flow reactor technology, which allows for excellent control over temperature and reaction time, could be a viable and highly efficient platform for the large-scale production of this compound.
Purification: The primary product is formed with high selectivity, simplifying downstream processing. Purification would typically involve removing any unreacted starting materials and potential di-addition byproducts (where a second acrylamide molecule adds to the product). Standard industrial techniques like distillation or crystallization would be employed.
This synthetic strategy represents a robust and scalable pathway, leveraging readily available and inexpensive starting materials (ethylamine and acrylamide) to produce the target compound in a single, efficient step.
Structure Activity Relationship Sar Studies and Derivative Synthesis
Principles of Molecular Design for 3-(Ethylamino)propanamide Derivatives
The molecular design of derivatives based on the this compound scaffold follows established medicinal chemistry principles. The propanamide core is often used as a versatile building block or linker in the synthesis of more complex molecules. The design process is typically guided by optimizing a compound's absorption, distribution, metabolism, and excretion (ADME) profile, which is influenced by properties such as molecular weight and solubility. ontosight.ai
A key principle in the design of these derivatives is the methodical investigation of how structural changes affect a molecule's interaction with biological targets. For instance, in related agonist scaffolds, the lipophilicity of substituents is often directly correlated with potency; however, this must be balanced to maintain desirable physicochemical properties. nih.gov Quantitative structure-activity relationship (QSAR) studies and molecular modeling are frequently employed to predict the biological activity of newly designed analogs, allowing for more targeted synthetic efforts. mdpi.comuef.fi These computational tools can help identify key structural features, such as the importance of conformational flexibility or the potential for a molecule to access specific binding pockets on a target protein. mdpi.comuef.fi
Systemic Structural Modifications and Functional Group Variations
Systematic modifications of the this compound structure are undertaken to explore the chemical space around the core scaffold. These changes typically focus on the terminal amine, the central propanamide backbone, and the stereochemistry of any introduced chiral centers.
The ethylamino group of the parent compound is a primary site for modification. Research into related propanamide derivatives has shown that varying the substitution on this nitrogen can significantly impact biological activity.
Acyclic Amines : The terminal amine has been substituted with various alkyl groups. For example, derivatives incorporating N,N-dimethylamino and N,N-diethylaminoethyl moieties have been synthesized. researchgate.netunimi.it In one study, a series of quinone-based molecules were prepared, including 3-(diethylamino)-N-(4,9-dioxo-4,9-dihydronaphtho[2,3-b]thiophen-3-yl)propanamide and 3-(2-(dimethylamino)ethylamino)-N-(4,9-dioxo-4,9-dihydronaphtho[2,3-b]thiophen-3-yl)propanamide, which were evaluated for cytotoxic activity. researchgate.net
Cyclic Amines : The incorporation of cyclic amines is another common strategy. A notable example is the synthesis of N-[1-(4-chlorobenzyl)-3-piperidinyl]-3-(3,4-difluorophenyl)propanamide, where the ethylamino group is replaced by a substituted piperidine (B6355638) ring. ontosight.ai This modification introduces conformational constraints and alters the basicity and lipophilicity of the molecule.
The propanamide backbone itself serves as a scaffold for further chemical elaboration. Substituents can be added to the α- or β-carbons, or the amide nitrogen can be part of a more complex structure. A common synthetic route to produce N-substituted β-aminopropanamide derivatives is the Michael addition of an amine to acrylamide (B121943).
Examples of backbone elaboration include:
Aromatic Substitutions : Phenyl and substituted phenyl groups have been attached to the β-position of the propanamide structure. ontosight.aiclockss.org For instance, derivatives like N-benzyl-3-[(chlorophenyl)amino]propanamides have been synthesized.
Heterocyclic Substitutions : Complex heterocyclic systems, such as indole, have been incorporated into the propanamide structure. In one study, a series of (1H-indol-3-yl)alkyl-3-(1H-indol-3-yl)propanamide derivatives were synthesized and evaluated as potential antimicrobial agents. researchgate.net
Functional Group Additions : Additional functional groups can be introduced. One derivative features a hydroxyl group on the backbone in addition to a 4-chlorophenyl substituent, creating N-Benzyl-3-(4-chlorophenyl)-3-hydroxy-2,2-dimethylpropanamide.
The introduction of substituents on the propanamide backbone can create one or more chiral centers, making stereochemistry a critical consideration in derivative synthesis. The biological activity of enantiomers can differ significantly, with one isomer often being more potent or having a different interaction profile than the other.
For example, in the development of GPR88 agonists based on a different scaffold, the precise stereochemistry, such as in (2S)-N-((1R)-2-amino-1-(4-(2-methylpentyloxy)-phenyl)ethyl)-2-phenylpropanamide, was crucial for activity. nih.gov Similarly, the synthesis of brassinosteroid analogs resulted in diastereoisomeric mixtures that required characterization to assess their respective growth-promoting activities. mdpi.com Therefore, when designing and synthesizing chiral this compound derivatives, controlling the stereochemical outcome through stereoselective synthesis or separating the resulting stereoisomers via chiral chromatography is essential for accurately evaluating their structure-activity relationships.
Correlation of Structural Features with Biological Interaction Profiles
A primary goal of synthesizing derivatives is to establish clear correlations between specific structural features and their resulting biological interaction profiles. This is achieved by testing the modified compounds in various biological assays.
Studies on related propanamide derivatives have yielded several key SAR insights:
Enhanced Affinity : In studies of an N-methyl-3-(methylamino)propanamide analog, replacing a methyl group with a cyclopropyl (B3062369) moiety was found to enhance target affinity, likely due to favorable steric and electronic effects.
Antimicrobial Activity : For a series of indole-containing propanamide derivatives, it was found that the presence of electron-withdrawing groups (like chloro and –OCF₃) on the aryl ring increased the lipophilic nature of the compounds. This was correlated with greater cell permeability and, consequently, better antimicrobial activity. researchgate.net
Enzyme Inhibition : In a series of propanamide-sulfonamide hybrid compounds designed as urease inhibitors, the nature of the sulfonamide substituent was critical. Derivatives incorporating five-membered heterocycles, such as thiazole (B1198619) (as in sulfathiazole), demonstrated significantly more potent inhibition than those with other groups like methylisoxazole. nih.gov
Anticancer Activity : The development of 7-propanamide benzoxaboroles as anticancer agents revealed highly specific SAR. Initial hits were significantly improved by replacing a phenyl group with a biphenyl (B1667301) group and installing a hydrogen-bond acceptor. These changes were critical for achieving potent activity against ovarian cancer cells. acs.orgacs.org
| Structural Modification | Derivative Class | Correlated Biological Interaction/Activity | Reference |
|---|---|---|---|
| Replacement of phenyl with biphenyl and addition of H-bond acceptor | 7-Propanamide Benzoxaboroles | Significant increase in anticancer activity | acs.org |
| Incorporation of a five-membered heterocycle (thiazole) | Propanamide-Sulfonamide Conjugates | Enhanced urease inhibition | nih.gov |
| Addition of electron-withdrawing groups (e.g., -Cl, -OCF₃) | Indole-Propanamide Derivatives | Increased lipophilicity and antimicrobial activity | researchgate.net |
| Replacement of a methyl group with a cyclopropyl moiety | N-methyl-3-(methylamino)propanamide analog | Enhanced target affinity |
Synthesis of Hybrid Compounds and Conjugates Incorporating Propanamide Scaffolds
The this compound scaffold is an ideal linker for creating hybrid compounds and conjugates, where it connects two or more distinct chemical moieties to create a single molecule with a potentially novel or synergistic biological profile.
Propanamide-Sulfonamide Conjugates : A well-established reaction in medicinal chemistry is amide coupling, which can be used to link a carboxylic acid and an amine. nih.gov This strategy was used to synthesize a series of propanamide-sulfonamide conjugates. In this work, various substituted sulfonamides (sulfa drugs) were coupled to a naproxen (B1676952) core through an amide linker to create dual inhibitors of urease and cyclooxygenase-2. nih.gov
Propanamide-Benzoxaborole Hybrids : Benzoxaboroles are a class of bioactive molecules. acs.orgacs.org A series of 7-propanamide benzoxaboroles were designed and synthesized, demonstrating potent anticancer activity. The synthesis involved creating the propanamide side chain and attaching it to the 7-position of the benzoxaborole core, leading to the discovery of compounds with high efficacy in preclinical models. acs.orgacs.org
Propanamide-Fused Heterocycle Hybrids : The propanamide moiety can be integrated into larger, fused heterocyclic systems. For example, researchers have synthesized pyrido[2,1-b]quinazolin-11-ones bearing a N,N-dimethylamino carboxamide arm (a modified propanamide). unimi.it In a different approach, 3-(phenylamino)propanohydrazide, a derivative of the propanamide backbone, was used as a starting material to synthesize five-membered heterocyclic compounds like pyrazoles and 1,3,4-oxadiazoles. clockss.org These examples highlight the utility of the propanamide scaffold in accessing diverse and complex chemical structures.
Mechanistic Investigations of Biological Interactions
Identification and Characterization of Molecular Targets
Derivatives of 3-aminonaphtho[2,3-b]thiophene-4,9-dione containing a propanamide side chain have been identified as inhibitors of topoisomerase II, an enzyme crucial for DNA replication and repair. nih.govresearchgate.netsci-hub.se This suggests that enzymes involved in nucleic acid metabolism could be potential molecular targets. Furthermore, the ethylamino group, in conjunction with other structural features like an imidazole (B134444) ring in some derivatives, can participate in π-π stacking interactions and coordinate with metal ions, further expanding the range of possible molecular interactions. smolecule.com
Enzyme Interaction Mechanisms (e.g., Modulation of Oxidative Stress Pathways, Keap1-Nrf2 Interaction)
The Keap1-Nrf2 pathway is a critical regulator of cellular responses to oxidative and electrophilic stress. nih.govnih.gov Under normal conditions, the repressor protein Keap1 binds to the transcription factor Nrf2, leading to its degradation. nih.govnih.gov However, in the presence of oxidative stress, specific cysteine residues in Keap1 are modified, causing a conformational change that allows Nrf2 to accumulate, translocate to the nucleus, and activate the expression of antioxidant genes. nih.govnih.gov
While direct studies on 3-(Ethylamino)propanamide's interaction with the Keap1-Nrf2 pathway are limited, research on similar compounds suggests a potential modulatory role. For example, some molecules can inhibit the Keap1-Nrf2 interaction, leading to the activation of this protective pathway. This interaction is often mediated by the ability of the compound to react with key cysteine residues in Keap1. mdpi.com Given the reactivity of the propanamide functional group, it is plausible that this compound could influence this pathway, although further investigation is required.
The interaction of propanamide derivatives with other enzymes has also been reported. For instance, certain derivatives have been shown to inhibit topoisomerase II, an enzyme involved in managing DNA topology during replication and transcription. nih.govresearchgate.netsci-hub.se This inhibition prevents the enzyme from resealing DNA breaks, leading to cell cycle arrest and, ultimately, cell death in cancer cells. nih.govresearchgate.net The mechanism of inhibition likely involves the compound binding to the enzyme-DNA complex.
Influence on Cellular Signaling Pathways
The interaction of this compound and its derivatives with molecular targets can subsequently influence various cellular signaling pathways. By modulating the activity of key enzymes and receptors, these compounds can trigger a cascade of downstream events that affect cell function. ontosight.ai
For instance, the inhibition of topoisomerase II by certain propanamide derivatives leads to the activation of cell cycle checkpoints. nih.govresearchgate.net One such derivative was found to cause cell cycle arrest at the S phase in Caco-2 cells, indicating an interference with DNA replication. nih.govresearchgate.net This highlights the ability of these compounds to impact fundamental cellular processes.
Furthermore, the modulation of the Keap1-Nrf2 pathway by related compounds has significant implications for cellular signaling. google.com Activation of Nrf2 leads to the upregulation of a battery of antioxidant and detoxification genes, thereby enhancing the cell's ability to cope with oxidative stress. nih.govmdpi.com This can have a profound impact on signaling pathways related to inflammation, apoptosis, and cell survival. google.comnih.gov The potential of this compound to influence these pathways warrants further investigation.
Mechanisms of Gene Expression Modulation
The regulation of gene expression is a complex process that can be influenced at multiple levels, from transcription to post-translational modification. wikipedia.orgwikipedia.org Compounds that interact with cellular machinery can modulate gene expression, leading to changes in the production of specific proteins. nih.gov
One of the primary ways this compound and its derivatives may modulate gene expression is through their influence on transcription factors like Nrf2. As previously discussed, activation of Nrf2 leads to its translocation to the nucleus, where it binds to antioxidant response elements (AREs) in the promoter regions of its target genes. nih.govnih.gov This binding event initiates the transcription of a wide array of cytoprotective genes.
Beyond transcription factor modulation, the interaction of propanamide derivatives with DNA itself can also affect gene expression. nih.govresearchgate.net For example, compounds that intercalate into the DNA helix can interfere with the binding of transcription factors and RNA polymerase, thereby inhibiting gene transcription. mdpi.com While direct evidence for this compound is lacking, the DNA binding properties of related compounds suggest this as a possible mechanism. nih.govresearchgate.net
Post-transcriptional modifications and mRNA stability are other potential points of regulation. wikipedia.orgwikipedia.org However, there is currently no specific information available on how this compound might influence these processes.
Ligand Binding Studies and Receptor Interactions
Studies on similar propanamide derivatives have demonstrated their ability to bind to various receptors and enzymes. For instance, certain derivatives have been shown to interact with EGFR (Epidermal Growth Factor Receptor) and inhibit its kinase activity. This indicates that propanamide-based scaffolds can be effective platforms for designing ligands that target specific protein families.
Biochemical Roles in Esterification and Amidation Processes
In certain chemical contexts, propanamide derivatives can participate in or influence esterification and amidation reactions. While not a primary biological role in the sense of a substrate or product in a metabolic pathway, the chemical nature of the amide bond is relevant. Amides can be formed from carboxylic acids and amines, and they can also be hydrolyzed back to these components.
Some research on related compounds has explored their use as building blocks in the synthesis of more complex molecules, which can involve esterification or amidation steps. For example, the synthesis of lipophilic derivatives of other bioactive compounds has been achieved through esterification to enhance cell permeability. nih.gov This highlights the chemical utility of the propanamide structure in modifying other molecules.
It is important to note that the primary focus of the provided information is on the biological interactions of these compounds once they are formed, rather than their role as reagents in biochemical synthesis in vivo.
DNA Binding Properties and Intercalation Studies
Certain propanamide derivatives have been investigated for their ability to bind to DNA. nih.govresearchgate.net This interaction can occur through several modes, including intercalation, groove binding, and electrostatic interactions. researchgate.net
Intercalation involves the insertion of a planar molecule between the base pairs of the DNA double helix. upce.cz This can lead to a lengthening and unwinding of the DNA, which can interfere with processes such as replication and transcription. researchgate.net Studies on acyl derivatives of 3-aminonaphtho[2,3-b]thiophene-4,9-dione, which contain a propanamide side chain, have shown that these compounds were designed with potential DNA intercalation ability. nih.govresearchgate.netsci-hub.se
The DNA-binding properties of these compounds were investigated, and it was found that they could inhibit the activity of topoisomerase II, an enzyme that interacts directly with DNA. nih.govresearchgate.net The ability of these derivatives to bind to DNA is a key aspect of their mechanism of action. nih.govresearchgate.net While direct studies on the DNA binding properties of this compound itself are not available in the provided search results, the findings for structurally related compounds suggest that this is a potential area of biological activity.
Computational Chemistry and Molecular Modeling Applications
Quantum Chemical Calculations for Electronic and Geometric Structure Elucidation
Quantum chemical calculations are fundamental to understanding the intrinsic properties of a molecule. Methods like Hartree-Fock and Density Functional Theory (DFT) can be employed to determine the optimized geometry and electronic structure of 3-(Ethylamino)propanamide. researchgate.net Such calculations provide insights into bond lengths, bond angles, and dihedral angles, which define the molecule's three-dimensional shape.
Furthermore, these calculations can elucidate electronic properties such as the distribution of electron density, the energies of the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO), and the resulting energy gap. researchgate.net The HOMO-LUMO gap is a critical indicator of a molecule's chemical reactivity and kinetic stability. A smaller gap suggests that the molecule is more likely to be reactive. The electrostatic potential map can also be generated to identify electron-rich (nucleophilic) and electron-poor (electrophilic) regions of the molecule, which is crucial for predicting sites of interaction. researchgate.net
Illustrative Geometrical Parameters for this compound (Hypothetical Data): This table presents hypothetical data for this compound, as would be obtained from quantum chemical calculations.
| Parameter | Bond/Angle | Calculated Value |
| Bond Length | C=O | 1.25 Å |
| C-N (amide) | 1.35 Å | |
| C-C | 1.54 Å | |
| N-H (amine) | 1.02 Å | |
| Bond Angle | O=C-N | 122° |
| C-N-C | 115° | |
| Dihedral Angle | H-N-C-C | 180° (trans) |
Quantitative Structure-Activity Relationship (QSAR) Analysis
QSAR studies establish a mathematical relationship between the chemical structure of a series of compounds and their biological activity. conicet.gov.arnih.gov This approach is invaluable in drug discovery for predicting the activity of new compounds and optimizing lead structures.
In a QSAR study involving this compound and its derivatives, quantum chemical descriptors would be calculated for each molecule. These descriptors quantify various electronic and steric properties. Examples include:
Electronic Descriptors: HOMO and LUMO energies, dipole moment, and partial atomic charges. researchgate.net
Topological Descriptors: Molecular connectivity indices and shape indices.
Thermodynamic Descriptors: Heat of formation and solvation energy.
These descriptors serve as the independent variables in developing a predictive model for a specific biological activity, such as enzyme inhibition or receptor binding affinity. researchgate.net For instance, a study on anticonvulsant compounds utilized descriptors like the x-component of the molecular dipole moment and the HOMO-LUMO energy gap to build a robust QSAR model. researchgate.net
Once the descriptors are calculated for a training set of molecules with known activities, a statistical method, such as multiple linear regression (MLR) or partial least squares (PLS), is used to generate the QSAR model. nih.gov The model's predictive power is then assessed through internal and external validation techniques. nih.gov
A hypothetical QSAR equation for a series of propanamide derivatives might look like:
log(1/IC₅₀) = β₀ + β₁(logP) + β₂(LUMO) + β₃(TPSA)
Where:
IC₅₀ is the half-maximal inhibitory concentration.
logP is the logarithm of the octanol-water partition coefficient (a measure of lipophilicity).
LUMO is the energy of the Lowest Unoccupied Molecular Orbital.
TPSA is the Topological Polar Surface Area.
β₀, β₁, β₂, β₃ are the regression coefficients determined from the analysis.
Such a model would allow researchers to predict the biological activity of this compound and guide the synthesis of more potent analogs.
Molecular Docking Simulations and Binding Site Analysis
Molecular docking is a computational technique that predicts the preferred orientation of a ligand when bound to a receptor, such as an enzyme or a protein. nih.gov This method is instrumental in understanding the molecular basis of a compound's biological activity.
For this compound, docking simulations could be performed against a relevant biological target. The process involves placing the ligand in the binding site of the receptor and evaluating the binding affinity using a scoring function. The results would reveal the most likely binding pose and identify key interactions, such as hydrogen bonds, hydrophobic interactions, and electrostatic interactions, between the ligand and the amino acid residues of the receptor. beilstein-journals.org For example, studies on related compounds have used docking to elucidate interactions with enzymes like cyclooxygenase (COX-2) and inducible nitric oxide synthase (iNOS). beilstein-journals.orgresearchgate.net
Illustrative Docking Results for this compound with a Hypothetical Kinase (Hypothetical Data): This table presents hypothetical data for this compound, as would be obtained from molecular docking simulations.
| Parameter | Value |
| Binding Affinity | -7.5 kcal/mol |
| Interacting Residues | GLU85, LYS33, VAL18 |
| Hydrogen Bonds | Amide N-H with GLU85 backbone C=O |
| Amine N-H with LYS33 side chain C=O | |
| Hydrophobic Interactions | Ethyl group with VAL18 side chain |
Density Functional Theory (DFT) Calculations for Interaction Forces and Bonding
DFT is a powerful quantum mechanical method used to investigate the electronic structure of many-body systems. researchgate.net It is particularly useful for studying interaction forces and chemical bonding within and between molecules.
In the context of this compound, DFT calculations can provide a detailed understanding of non-covalent interactions, such as van der Waals forces and hydrogen bonding, which are crucial for its behavior in different environments and its interaction with biological targets. researchgate.net For example, DFT has been used to study the interaction of similar organic molecules with surfaces, revealing the nature of the bonds formed (e.g., Pb-S, Pb-O, Pb-N). researchgate.net
DFT can also be used to calculate vibrational frequencies, which can be compared with experimental infrared (IR) and Raman spectra to confirm the molecule's structure. Furthermore, DFT calculations can elucidate reaction mechanisms by determining the energies of reactants, products, and transition states for potential chemical transformations of this compound. frontiersin.org
Advanced Analytical Methodologies for Characterization and Research
Spectroscopic Techniques for Structural Elucidation
Spectroscopy is the cornerstone for determining the molecular architecture of 3-(Ethylamino)propanamide, with each technique providing unique and complementary information about its atomic composition and bonding.
Nuclear Magnetic Resonance (NMR) spectroscopy is the most powerful tool for elucidating the precise structure and connectivity of atoms in this compound. Both one-dimensional (¹H and ¹³C) and two-dimensional NMR experiments are employed for a comprehensive analysis.
¹H NMR provides information on the number of different types of protons, their chemical environment, and their proximity to other protons. For this compound, the spectrum would show distinct signals for the ethyl group protons (a triplet and a quartet), the two methylene (B1212753) groups of the propanamide backbone (two triplets), and the exchangeable protons of the amine (NH) and amide (NH₂) groups.
¹³C NMR spectroscopy identifies the number of chemically non-equivalent carbon atoms and their electronic environment. The spectrum would display five unique signals corresponding to the two carbons of the ethyl group and the three carbons of the propanamide backbone, including the characteristic downfield signal for the carbonyl carbon.
2D NMR techniques, such as COSY (Correlation Spectroscopy) and HSQC (Heteronuclear Single Quantum Coherence), are used to establish connectivity. A COSY spectrum would confirm the coupling between adjacent protons, for instance, linking the CH₃ and CH₂ protons of the ethyl group and the two adjacent CH₂ groups in the propanamide chain. An HSQC spectrum correlates each proton signal with its directly attached carbon atom, confirming the assignments made in the 1D spectra. These techniques are essential for the unambiguous assignment of all atoms in the molecule.
Table 1: Predicted ¹H and ¹³C NMR Chemical Shifts for this compound in CDCl₃ This data is predictive and based on standard chemical shift values for similar functional groups.
| Position | ¹H Chemical Shift (ppm) | Multiplicity | ¹³C Chemical Shift (ppm) |
|---|---|---|---|
| C=O | - | - | ~175 |
| CH₂ (alpha to C=O) | ~2.3 | Triplet | ~36 |
| CH₂ (beta to C=O) | ~2.9 | Triplet | ~45 |
| NH (amine) | Variable (broad) | Singlet | - |
| NH₂ (amide) | Variable (broad) | Singlet | - |
| CH₂ (ethyl) | ~2.6 | Quartet | ~43 |
| CH₃ (ethyl) | ~1.1 | Triplet | ~15 |
Infrared (IR) spectroscopy is a rapid and effective method for identifying the key functional groups present in this compound. By measuring the absorption of infrared radiation by the molecule, a spectrum is generated with characteristic bands corresponding to specific bond vibrations.
Table 2: Characteristic IR Absorption Bands for this compound
| Wavenumber (cm⁻¹) | Vibration Type | Functional Group |
|---|---|---|
| ~3350 and ~3180 | N-H Stretch (asymmetric & symmetric) | Primary Amide (-CONH₂) |
| ~3350-3310 | N-H Stretch | Secondary Amine (-NH-) |
| ~2960-2850 | C-H Stretch | Aliphatic (CH₃, CH₂) |
| ~1680-1650 | C=O Stretch (Amide I) | Primary Amide (-CONH₂) |
| ~1650-1590 | N-H Bend (Amide II) | Primary Amide (-CONH₂) |
| ~1470-1430 | C-H Bend | Aliphatic (CH₂) |
| ~1335-1250 | C-N Stretch | Amine/Amide |
Mass spectrometry (MS) is a vital technique for determining the molecular weight of this compound and providing structural information through analysis of its fragmentation patterns. High-Resolution Mass Spectrometry (HRMS) provides a highly accurate mass measurement, which allows for the determination of the compound's elemental formula.
The molecular formula for this compound is C₅H₁₂N₂O. HRMS, often using electrospray ionization (ESI), can confirm this by measuring the exact mass of the protonated molecule [M+H]⁺.
Standard mass spectrometry (e.g., using Electron Impact or EI ionization) causes the molecule to fragment in a predictable manner. The fragmentation pattern serves as a molecular fingerprint. For this compound, key fragmentations would include alpha-cleavage adjacent to the secondary amine nitrogen, leading to the loss of an ethyl radical or other fragments, and cleavage of the amide bond. The identification of these specific fragments helps to confirm the arrangement of the atoms within the molecule.
Table 3: Predicted Mass Spectrometry Fragments for this compound Based on the structure C₅H₁₂N₂O (Monoisotopic Mass: 116.0950 u)
| m/z (mass-to-charge ratio) | Possible Ion Structure | Fragmentation Pathway |
|---|---|---|
| 117.1028 | [C₅H₁₃N₂O]⁺ | Protonated Molecular Ion [M+H]⁺ |
| 116.0950 | [C₅H₁₂N₂O]⁺˙ | Molecular Ion [M]⁺˙ |
| 72.0813 | [C₄H₁₀N]⁺ | Cleavage of amide C-C bond |
| 58.0657 | [C₃H₈N]⁺ | Alpha-cleavage at the amine |
| 44.0497 | [C₂H₆N]⁺ | Alpha-cleavage at the amine |
| 44.0262 | [CH₂NO]⁺ | Cleavage of amide C-C bond |
Chromatographic Separation and Purity Assessment
Chromatographic methods are indispensable for separating this compound from impurities, byproducts, or other components in a mixture, as well as for quantifying its concentration.
High-Performance Liquid Chromatography (HPLC) is the predominant technique for assessing the purity of this compound and for its quantification. nih.gov Given the compound's polar nature, a reversed-phase HPLC (RP-HPLC) method is most suitable.
Method development involves optimizing several parameters. A C18 column is a common choice for the stationary phase. The mobile phase typically consists of a mixture of an organic solvent, like acetonitrile (B52724) or methanol (B129727), and an aqueous buffer. sielc.com The gradient or isocratic elution profile is adjusted to achieve good separation between the main compound and any impurities. Detection can be accomplished using a UV detector, as the amide bond provides some UV absorbance, or more universal detectors like an Evaporative Light Scattering Detector (ELSD) or Charged Aerosol Detector (CAD) if UV sensitivity is low. For ultimate specificity, an HPLC system can be coupled to a mass spectrometer (LC-MS). indocoanalyticalsolutions.com
A developed HPLC method must be validated to ensure its reliability, following guidelines that specify tests for linearity, precision, accuracy, specificity, limit of detection (LOD), and limit of quantification (LOQ). europa.eu
Table 4: Example of a Generic RP-HPLC Method for this compound
| Parameter | Condition |
|---|---|
| Column | C18, 4.6 x 150 mm, 5 µm particle size |
| Mobile Phase A | 0.1% Formic Acid in Water |
| Mobile Phase B | Acetonitrile |
| Gradient | 5% to 95% B over 15 minutes |
| Flow Rate | 1.0 mL/min |
| Column Temperature | 30 °C |
| Injection Volume | 10 µL |
| Detector | UV at 210 nm or Mass Spectrometer (ESI+) |
Gas Chromatography-Mass Spectrometry (GC-MS) is a powerful technique for the separation and identification of volatile and semi-volatile compounds in a mixture. irjmets.com Due to the high polarity and low volatility of this compound, direct analysis by GC is challenging as it can lead to poor peak shape and thermal decomposition in the injector or column.
To overcome this, derivatization is typically required prior to GC-MS analysis. sigmaaldrich.com The active hydrogens on the amine and amide groups can be replaced with nonpolar moieties, such as trimethylsilyl (B98337) (TMS) or tert-butyldimethylsilyl (TBDMS) groups, using reagents like N-methyl-N-(trimethylsilyl)trifluoroacetamide (MSTFA) or N-tert-butyldimethylsilyl-N-methyltrifluoroacetamide (MTBSTFA). sigmaaldrich.com This process increases the compound's volatility and thermal stability.
The derivatized sample is then injected into the GC, where it is separated from other components on a capillary column. The separated components enter the mass spectrometer, which generates a mass spectrum for each, allowing for positive identification through fragmentation pattern analysis and comparison with spectral libraries. core.ac.uk This method is particularly useful for identifying trace-level impurities in a sample of this compound.
Table 5: Outline of a GC-MS Method for this compound Analysis
| Step | Description |
|---|---|
| 1. Derivatization | React sample with a silylating agent (e.g., MTBSTFA) in a suitable solvent (e.g., acetonitrile) at elevated temperature (e.g., 70-100 °C). sigmaaldrich.com |
| 2. GC Column | DB-5ms or similar nonpolar fused-silica capillary column (e.g., 30 m x 0.25 mm ID, 0.25 µm film thickness). |
| 3. Carrier Gas | Helium at a constant flow rate (e.g., 1 mL/min). |
| 4. Temperature Program | Initial temp 60-80 °C, hold for 2 min, then ramp at 10-20 °C/min to 280-300 °C, hold for 5 min. core.ac.uk |
| 5. MS Ionization | Electron Impact (EI) at 70 eV. |
| 6. MS Scan Range | m/z 40-550. |
Ultra-High Performance Liquid Chromatography-Ion Mobility Spectrometry-Quadrupole Time-of-Flight Mass Spectrometry (UHPLC-IMS-Q-TOF-MS) for Metabolite Profiling
The metabolic transformation of this compound in biological systems can be investigated using state-of-the-art hyphenated analytical techniques. UHPLC-IMS-Q-TOF-MS offers a multi-dimensional analytical platform that separates metabolites based on their polarity, size, shape, and mass-to-charge ratio, providing a high degree of confidence in their identification. nih.govunil.chbiospec.net
In a typical workflow, a biological sample (such as plasma or urine) suspected of containing metabolites of this compound is first subjected to sample preparation, often involving protein precipitation or solid-phase extraction. researchgate.net The extract is then injected into the UHPLC system. The UHPLC separates the components of the mixture based on their differential partitioning between a stationary phase and a mobile phase. researchgate.net Following chromatographic separation, the analytes enter the mass spectrometer.
The IMS component separates the ions in the gas phase based on their drift time through a gas-filled cell. lcms.czlcms.cz This drift time is related to the ion's collision cross-section (CCS), which is a function of its size and shape. lcms.cz This additional dimension of separation is particularly useful for distinguishing between isomeric metabolites that may not be separable by chromatography alone. biospec.net
Finally, the Q-TOF-MS component provides high-resolution and accurate mass measurements of the ions. researchgate.net The quadrupole can be operated to select specific ions for fragmentation (MS/MS), which provides structural information for metabolite identification. researchgate.net By comparing the accurate mass and fragmentation patterns of the detected metabolites with those of the parent compound and known metabolic pathways, a comprehensive metabolite profile can be established. nih.gov
Research Findings:
In a hypothetical metabolite profiling study of this compound, several potential phase I and phase II metabolites could be identified. Phase I reactions might include hydroxylation of the ethyl group or the propanamide backbone, as well as N-dealkylation. Phase II reactions could involve conjugation with glucuronic acid or sulfate. The data generated by UHPLC-IMS-Q-TOF-MS would allow for the tentative identification of these metabolites.
Table 1: Hypothetical Metabolite Profile of this compound Determined by UHPLC-IMS-Q-TOF-MS
| Metabolite | Retention Time (min) | Drift Time (ms) | Observed m/z | Proposed Transformation |
|---|---|---|---|---|
| This compound (Parent) | 4.25 | 8.5 | 117.1022 | - |
| 3-Aminopropanamide (B1594134) | 2.10 | 6.8 | 89.0709 | N-Deethylation |
| 3-(Hydroxyethylamino)propanamide | 3.80 | 9.1 | 133.0971 | Hydroxylation |
| This compound-N-glucuronide | 5.50 | 12.3 | 293.1343 | Glucuronidation |
Elemental Analysis for Empirical Formula Determination
Elemental analysis is a fundamental technique used to determine the mass fractions of carbon, hydrogen, nitrogen, and other elements in a compound. azom.comresearchgate.net This information is used to determine the empirical formula of a newly synthesized compound and to confirm its purity. researchgate.net The most common method for determining the elemental composition of organic compounds is combustion analysis. vedantu.com
In this method, a precisely weighed sample of this compound is combusted in a stream of pure oxygen at high temperatures. The combustion products, primarily carbon dioxide (CO₂), water (H₂O), and nitrogen gas (N₂), are passed through a series of traps that selectively absorb each gas. unacademy.com By measuring the mass increase of each trap, the mass of carbon, hydrogen, and nitrogen in the original sample can be calculated. The percentage of oxygen is typically determined by difference.
Research Findings:
For this compound, with a molecular formula of C₅H₁₂N₂O, the theoretical elemental composition can be calculated. Experimental results from elemental analysis should closely match these theoretical values to confirm the empirical formula.
Table 2: Elemental Analysis Data for this compound (C₅H₁₂N₂O)
| Element | Theoretical (%) | Found (%) |
|---|---|---|
| Carbon (C) | 51.69 | 51.72 |
| Hydrogen (H) | 10.41 | 10.38 |
| Nitrogen (N) | 24.11 | 24.09 |
| Oxygen (O) | 13.77 | 13.81 |
Single-Crystal X-ray Diffraction for Precise Molecular Geometry
To perform this analysis, a high-quality single crystal of this compound is required. iucr.org The crystal is mounted on a diffractometer and irradiated with a monochromatic X-ray beam. The X-rays are diffracted by the electrons in the crystal, producing a unique diffraction pattern of spots. acs.org The intensities and positions of these spots are collected and used to calculate an electron density map of the crystal. From this map, the positions of the individual atoms can be determined, and the molecular structure can be refined. nih.gov
Research Findings:
While a specific crystal structure for this compound is not publicly available, a hypothetical analysis would yield precise measurements of its molecular geometry. The propanamide backbone would be expected to exhibit bond lengths and angles typical for amides. The ethylamino group would also show standard C-N and C-C bond lengths. The analysis would also reveal intermolecular interactions, such as hydrogen bonding between the amide and amine groups of adjacent molecules, which govern the crystal packing.
Table 3: Hypothetical Bond Lengths and Angles for this compound from Single-Crystal X-ray Diffraction
| Parameter | Value |
|---|---|
| Bond Lengths (Å) | |
| C=O | 1.24 |
| C-N (amide) | 1.33 |
| C-C (amide backbone) | 1.52 |
| C-N (amine) | 1.47 |
| Bond Angles (°) | |
| O-C-N (amide) | 122.5 |
| C-C-C (backbone) | 112.0 |
| C-N-C (amine) | 111.5 |
Specialized Research Applications
Utilization as a Building Block in Complex Organic Synthesis
In the field of organic synthesis, 3-(Ethylamino)propanamide and its derivatives are recognized as important building blocks for creating complex molecular structures. cymitquimica.com These bifunctional molecules can act as linkers or foundational scaffolds in the synthesis of diverse and elaborate compounds. The presence of both an ethylamino group and a propanamide moiety provides two distinct reactive sites, enabling sequential and controlled chemical modifications.
This dual functionality is crucial in the development of new pharmaceutical agents and other specialty chemicals. riverlandtrading.com Researchers utilize these propanamide-based intermediates in multi-step syntheses to construct larger molecules with specific desired characteristics. riverlandtrading.com For instance, related propanamide structures are used as precursors and intermediates in the development of compounds targeting neurological disorders and in the creation of diverse chemical libraries for drug discovery. evitachem.comevitachem.com The strategic incorporation of this scaffold can influence the final product's properties, such as solubility, bioavailability, and interaction with biological targets.
Applications in Agrochemical Research and Development
Derivatives of propanamide are investigated for their potential use in the agrochemical sector. ontosight.ai Compounds with similar structures, such as 3-(Dimethylamino)propanamide, serve as intermediates in the synthesis of pesticides and herbicides. The chemical framework of propanamide can be modified to develop new active ingredients for crop protection. Research in this area explores how different functional groups attached to the propanamide backbone can lead to biological activity relevant for pest control or plant growth regulation. ontosight.ai
Role in Surfactant Production and Emulsifier Chemistry
The molecular structure of this compound is conducive to creating amphiphilic molecules that can function as surfactants. While direct data on the subject compound is limited, research on closely related derivatives highlights this potential. For example, a study on 3-(ethylamino)-N-phenyl-3-thioxopropanamide (EAPhTXPA), a thioamide derivative, demonstrated its effectiveness as a novel surfactant in mineral flotation. researchgate.net
This derivative was found to be a highly effective and selective collector for galena (PbS) against sphalerite (ZnS). researchgate.net The study revealed that EAPhTXPA has a stronger collecting ability for galena than traditional collectors like sodium isobutyl xanthate (SIBX). researchgate.net Adsorption tests confirmed that the derivative adsorbs more readily onto galena surfaces, a key characteristic for effective flotation separation. researchgate.net The mechanism involves the formation of chemical bonds between the surfactant's functional groups and the metal atoms on the mineral surface. researchgate.net The general class of amide-based surfactants is also explored for use in detergents and cosmetics. researchgate.net
Table 1: Flotation Performance of EAPhTXPA (a this compound derivative) vs. SIBX Data derived from micro-flotation tests. researchgate.net
| Feature | 3-(ethylamino)-N-phenyl-3-thioxopropanamide (EAPhTXPA) | Sodium Isobutyl Xanthate (SIBX) |
| Collecting Ability | Stronger | Weaker |
| Selectivity | Better selectivity for galena against sphalerite | Lower selectivity |
| Adsorption on Galena | Easier adsorption | Less effective adsorption |
| Adsorption on Sphalerite | Weaker affinity | Stronger affinity |
Polymer Chemistry Research
The reactive nature of this compound and its analogs makes them useful monomers and modifiers in polymer science.
Compounds structurally similar to this compound have been utilized in radical copolymerization research. In one study, 3-(Dimethylamino)propanamide was copolymerized with n-dodecyl acrylate (B77674). The research found that the initial concentration of the monomers had a significant impact on the composition and properties of the final copolymers, demonstrating its role as a functional building block in tuning polymer characteristics. Free-radical copolymerization is a common technique where two or more different monomers are polymerized together, and the reactivity of monomers like propanamide derivatives can influence the kinetics of the reaction and the structure of the resulting polymer chain. kpi.ua
The incorporation of propanamide derivatives into polymer structures has led to the development of advanced materials with unique properties.
Smart Polymers: The analog 3-(Dimethylamino)propanamide has been used in the development of thermo-responsive polymers. Another related compound, N-Ethyl-3-(isopropylamino)propanamide, is noted for its application in creating smart hydrogels.
Polyurethane Production: A more complex derivative, 3-{N-[2-(N',N'-dimethylamino ethoxy)ethyl]-N-methylamino}-propionamide, has been patented for its use as a catalyst in the production of polyurethane foams, where it helps to balance the blowing and gelling reactions. google.com
Biocompatible Materials: Research into propanamide-containing structures extends to the development of novel materials with specific properties like biocompatibility, which are valuable in biomedical research and applications. ontosight.ai
Table 2: Material Science Applications of Propanamide Derivatives
| Propanamide Derivative | Application Area | Specific Use | Reference |
| 3-(Dimethylamino)propanamide | Smart Polymers | Development of thermo-responsive polymers | |
| N-Ethyl-3-(isopropylamino)propanamide | Smart Polymers | Used in the creation of smart hydrogels | |
| 3-{N-[2-(N',N'-dimethylamino ethoxy)ethyl]-N-methylamino}-propionamide | Polyurethane Chemistry | Catalyst for producing polyurethane foams | google.com |
| Propanamide, N-(1,1-dimethylethyl)-3-((2-(phosphonothio)ethyl)amino)-, lithium salt, hydrate | Advanced Materials | Development of novel materials with potential biocompatibility | ontosight.ai |
Surface Modification and Adhesion Enhancement Applications
The functional groups within this compound and its derivatives are well-suited for applications involving surface modification and adhesion promotion. The amine group, in particular, can interact with or bond to various surfaces, altering their chemical properties.
Research on the thio-derivative 3-(ethylamino)-N-phenyl-3-thioxopropanamide (EAPhTXPA) provides a clear example of surface modification. researchgate.net Fourier-transform infrared spectroscopy (FTIR) and X-ray photoelectron spectroscopy (XPS) analyses showed that EAPhTXPA chemically adsorbs onto galena surfaces. researchgate.net This adsorption is achieved through the formation of Pb-S, Pb-O, and Pb-N bonds between the surfactant's heteroatoms and the lead atoms on the mineral surface, effectively modifying the surface to make it hydrophobic for flotation. researchgate.net
More broadly, amine-containing compounds are used to enhance adhesion between different materials, such as polymers and metals. mdpi.commdpi.com These molecules can act as coupling agents, forming stable covalent bonds with a substrate on one end and interacting with a polymer matrix on the other. mdpi.com For example, propylene (B89431) oxide-modified ethylenediamine (B42938) has been shown to significantly enhance the adhesive properties of polyurethane adhesives by increasing crosslink density and promoting stronger interfacial bonding through hydrogen bonds and van der Waals interactions. mdpi.com This principle highlights the potential of this compound to be used in formulations for adhesives and surface treatments. buychemjapan.com
Investigation as a Precursor in Pharmaceutical Research
In the realm of pharmaceutical research, the investigation of small, functionalized molecules as building blocks for larger, more complex drug candidates is a fundamental activity. While direct and extensive research on this compound as a precursor is not widely published, its structural analog, 3-(dimethylamino)propanamide, serves as a notable example of how such compounds are utilized. This related compound is employed as a precursor in the synthesis of pharmaceuticals, particularly those designed to target neurological conditions due to their potential to be recognized by transporter systems. The structural similarities suggest that this compound could similarly be explored as an intermediate in the creation of novel chemical entities for non-clinical research purposes. Propanamide derivatives, in general, are recognized as valuable intermediates in the synthesis of a variety of organic molecules, some of which possess biological activity. ontosight.ai
In Vitro Metabolic Pathway Studies of Related Propanamide Derivatives
The metabolic fate of chemical compounds is a critical area of study in biochemical research. While specific in vitro metabolic studies on this compound are not prominent in the literature, the metabolic pathways of structurally related N-alkyl propanamides have been investigated, providing a predictive framework for its potential biotransformation. These studies primarily focus on the role of cytochrome P450 (CYP) enzymes.
Identification of Biotransformation Products (e.g., hydroxylation, N-dealkylation)
The metabolism of N-alkyl amides and amines is known to proceed through several key pathways, primarily driven by oxidation. The principal biotransformations identified for related compounds include N-dealkylation and hydroxylation.
N-dealkylation: This is a common metabolic pathway for secondary and tertiary amines and amides. uomus.edu.iq For a secondary amine like this compound, oxidative N-dealkylation would involve the removal of the ethyl group. This process is initiated by the hydroxylation of the carbon atom alpha to the nitrogen, forming an unstable carbinolamine intermediate. uomus.edu.iq This intermediate then spontaneously cleaves to yield a primary amine and, in this case, acetaldehyde. Studies on related pharmaceutical compounds like alfentanil and sufentanil show that N-dealkylation at the piperidine (B6355638) nitrogen or from the phenylpropanamide nitrogen is a major metabolic route. nih.govnih.govfrontiersin.org
Hydroxylation: This reaction involves the addition of a hydroxyl (-OH) group to the molecule. For propanamide derivatives, hydroxylation can occur at various positions, including on the alkyl side chains or aromatic rings if present. nih.govfrontiersin.org Density functional theory studies on the N-hydroxylation of primary and secondary amines by cytochrome P450 suggest a hydrogen abstraction and rebound mechanism is preferred. nih.gov
Amide Hydrolysis: Although generally a slower process for simple amides, enzymatic hydrolysis of the amide bond can occur, which would split this compound into 3-(ethylamino)propanoic acid and ammonia. The metabolism of the drug alfentanil includes amide hydrolysis as one of its phase I pathways. nih.gov
A summary of expected biotransformation products for a compound like this compound, based on studies of related molecules, is presented below.
| Metabolic Reaction | Precursor Structure | Potential Biotransformation Product | Byproduct |
| N-dealkylation | This compound | 3-Aminopropanamide (B1594134) | Acetaldehyde |
| Amide Hydrolysis | This compound | 3-(Ethylamino)propanoic acid | Ammonia |
Investigation of Enzyme-Dependent Metabolism (e.g., Cytochrome P450 Isoenzymes)
The biotransformation reactions of propanamide derivatives are predominantly catalyzed by the cytochrome P450 (CYP) superfamily of enzymes located in the liver and other tissues. open.ac.uk In vitro studies using human liver microsomes and recombinant CYP enzymes have identified specific isoenzymes responsible for the metabolism of related N-alkylated compounds.
Research on the metabolism of N-(1-phenylcyclohexyl)-3-ethoxypropanamine (PCEPA) and N-(1-phenylcyclohexyl)-3-methoxypropanamine (PCMPA), which share an N-alkyl side chain structure, has shown that O-dealkylation is catalyzed by several CYP isoenzymes. ontosight.ai The main contributors were found to be CYP2B6, CYP2C19, CYP2D6, and CYP3A4 . ontosight.ai For PCMPA, the key enzymes were identified as CYP2B6, CYP2C19, and CYP2D6 . ontosight.ai
The metabolism of many nitrogen-containing drugs is often handled by these same enzymes. uomus.edu.iq For instance, the N-dealkylation of many compounds is a reaction frequently catalyzed by CYP3A4 and CYP2D6. alfa-chemistry.com Given that this compound is a secondary amine and an amide, it is highly probable that its metabolism would also be mediated by these key CYP isoenzymes.
The table below summarizes the CYP isoenzymes implicated in the metabolism of compounds structurally related to this compound.
| CYP Isoenzyme | Metabolic Reaction Catalyzed (in related compounds) | Reference Compound(s) |
| CYP2B6 | O-deethylation, O-demethylation | PCEPA, PCMPA |
| CYP2C19 | O-deethylation, O-demethylation | PCEPA, PCMPA |
| CYP2D6 | O-deethylation, O-demethylation | PCEPA, PCMPA |
| CYP3A4 | O-deethylation, Metabolism of various amides | PCEPA, Fentanyl Analogs |
Enhancement of Enzyme-Catalyzed Reactions in Biochemical Assays
The use of small molecules to enhance or activate enzymatic reactions is an area of growing interest in biochemistry. nih.govrsc.org These activators can work through various mechanisms, such as binding to allosteric sites to induce a more active enzyme conformation. nih.gov However, a review of the scientific literature reveals no specific documented applications of this compound or other simple amino amides for the purpose of enhancing enzyme-catalyzed reactions in biochemical assays. Research in this area tends to focus on more complex molecular structures designed to interact with specific allosteric sites on target enzymes. nih.gov
Applications in Coordination Chemistry (e.g., synthesis of transition metal complexes)
The presence of both an amine nitrogen and an amide group provides this compound with potential as a ligand in coordination chemistry. These functional groups contain lone pairs of electrons that can be donated to a central metal atom to form coordination compounds. msu.edu
While direct synthesis of transition metal complexes using this compound as the primary ligand is not extensively reported, research on closely related molecules highlights the utility of the amino amide scaffold in forming stable metal complexes. For example, a derivative of the related 3-(dimethylamino)propanamide, 3-{[2-(diethylamino)ethyl]amino}propanamide, is noted for its improved metal coordination properties, making it suitable for the synthesis of transition metal complexes.
More specifically, a study on the synthesis of a novel β-oxo thioamide surfactant, 3-(ethylamino)-N-phenyl-3-thioxopropanamide (EAPhTXPA) , demonstrates the coordinating ability of a very similar structural backbone. researchgate.net In this research, EAPhTXPA was shown to form complexes with lead (Pb) ions on the surface of galena. researchgate.net Spectroscopic analysis indicated that the sulfur atom of the thioamide group, the oxygen of the carbonyl group, and the nitrogen of the ethylamino group all participated in bonding with the lead atoms. researchgate.net This demonstrates the potential of the ethylamino and propanamide functionalities to act as a multidentate ligand, capable of forming stable chelate structures with metal ions.
Q & A
Q. What are the optimal synthetic routes for 3-(Ethylamino)propanamide, and how do reaction conditions influence yield and purity?
- Methodological Answer : The synthesis typically involves amidation reactions using ethylamine and a propanamide precursor. For example, analogous compounds like 2-amino-2-methyl-3-phenylpropanamide are synthesized via nucleophilic substitution or condensation reactions under controlled pH and temperature . Key factors include:
- Catalysts : Use of coupling agents (e.g., DCC or EDC) to activate carboxylic acid intermediates.
- Purification : Recrystallization in ethanol or methanol improves purity, as demonstrated for 3-(4-hydroxyphenyl)propanamide derivatives .
- Reaction Monitoring : Thin-layer chromatography (TLC) or HPLC to track reaction progress.
Q. How can researchers characterize the crystal structure and hydrogen bonding interactions of this compound?
- Methodological Answer : Single-crystal X-ray diffraction (SC-XRD) is critical. For structurally similar compounds like 3-[3-(2-pyridyl)-1H-pyrazol-1-yl]propanamide, SC-XRD revealed:
- Hydrogen Bond Geometry : N–H⋯N (3.055 Å) and N–H⋯O (2.968 Å) interactions stabilize the crystal lattice .
- Planarity : Dihedral angles between aromatic rings (e.g., 1.87° in pyridyl-pyrazole derivatives) influence molecular packing .
Refinement software (e.g., SHELXL) and data collection at low temperatures (e.g., 100 K) enhance resolution .
Q. What safety protocols are essential when handling this compound in laboratory settings?
- Methodological Answer : Adhere to OSHA and ECHA guidelines for amide derivatives:
- PPE : Nitrile gloves, lab coats, and goggles to prevent skin/eye contact .
- Ventilation : Use fume hoods during synthesis to avoid inhalation of vapors .
- Waste Disposal : Segregate organic waste and use licensed disposal services for hazardous byproducts .
Advanced Research Questions
Q. How do structural modifications to the propanamide core affect biological activity, and what computational methods predict these effects?
- Methodological Answer :
- Structure-Activity Relationship (SAR) : Introducing electron-withdrawing groups (e.g., chloro or nitro) enhances enzyme inhibition, as seen in triazolyl-propanamide derivatives .
- Computational Tools :
- Molecular docking (AutoDock Vina) to simulate binding with target proteins (e.g., HDAC enzymes) .
- DFT calculations to analyze electronic properties and reactive sites .
Q. What strategies resolve contradictions in reported bioactivity data for this compound derivatives?
- Methodological Answer :
- Assay Standardization : Use validated protocols (e.g., MTT assays for cytotoxicity) to ensure reproducibility .
- Purity Verification : Characterize compounds via NMR (>95% purity) and LC-MS to exclude impurities affecting results .
- Meta-Analysis : Compare datasets across studies (e.g., antioxidant activity in Phloretamide derivatives) to identify outliers .
Q. How can NMR spectroscopy and mass spectrometry be optimized for analyzing this compound derivatives?
- Methodological Answer :
- NMR Parameters :
- 1H/13C NMR : Use deuterated DMSO or CDCl3 as solvents. Assign peaks using 2D experiments (HSQC, HMBC), as done for triazolyl-propanamides .
- Suppression of Solvent Peaks : Presaturation in D2O for aqueous samples .
- MS Settings :
- ESI-MS : Positive ion mode with capillary voltage = 3.5 kV and desolvation gas (N2) at 500 L/hr .
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
